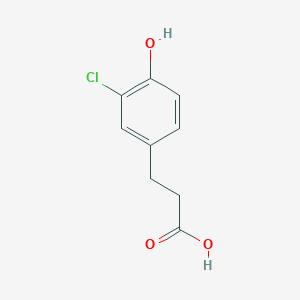
3-(3-Chloro-4-hydroxyphenyl)propanoic acid
概要
説明
3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a chemical compound. Its formula is C9H9ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which has a chlorine atom and a hydroxyl group attached . The exact 3D structure can be viewed using specific software .
科学的研究の応用
Hydrogel Synthesis
This compound can be used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol), which have various biomedical applications such as drug delivery systems and tissue engineering scaffolds .
Antimicrobial Activity
Novel derivatives of this acid have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species, including substantial activity against Candida auris .
Synthetic Organic Intermediates
It serves as an intermediate in the preparation of various synthetic organic products, which can include pharmaceuticals and other complex organic molecules .
Metabolite Analysis
The compound acts as a urinary metabolite of procyanidins in pigs, which can be significant in studies related to metabolism and excretion .
Photoluminescence Sensing
Dinuclear lanthanide complexes based on this acid have been synthesized for photoluminescence sensing applications, which can be used in various scientific fields including chemistry and materials science .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.
Pharmacokinetics
As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.
Result of Action
Based on its potential antimicrobial properties , it may lead to the death of microorganisms by disrupting essential cellular processes.
特性
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMGDDKGCCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering chlorinated derivatives of 3-phenylpropanoic acid like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a marine actinomycete?
A1: The discovery of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and other chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001 is significant for several reasons:
- Novelty: These compounds represent the first reported instances of naturally occurring chlorinated phenylpropanoic acid derivatives. [] This expands our understanding of the chemical diversity and biosynthetic capabilities of marine actinomycetes.
- Antimicrobial potential: These compounds exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. [] This highlights their potential as leads for the development of new antibiotics, particularly given the rise of antibiotic resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



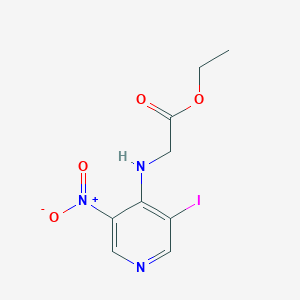
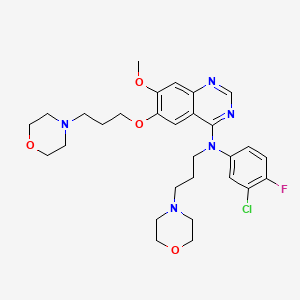
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)
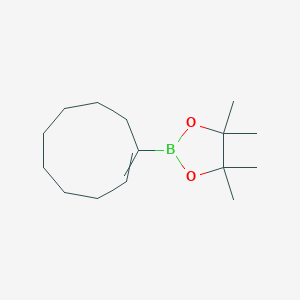
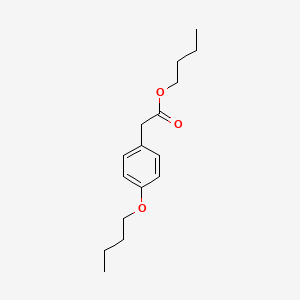
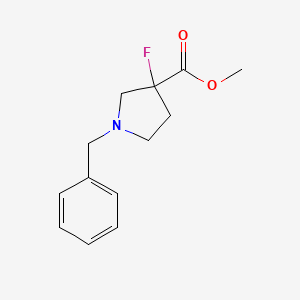
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)


![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
